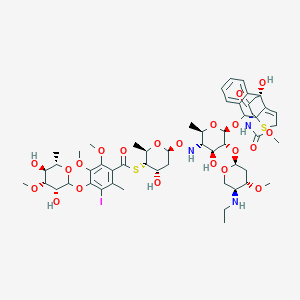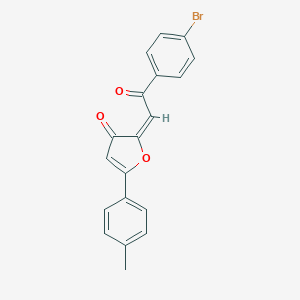![molecular formula C22H28N2O4 B236419 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as GW 501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and athletic performance, it has gained popularity as a performance-enhancing drug among athletes. In
作用機序
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and physiological effects:
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to increase endurance and improve exercise performance in animal models. Additionally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. This results in increased energy production and improved endurance during exercise. Furthermore, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to improve insulin sensitivity and reduce inflammation in animal models and human studies.
実験室実験の利点と制限
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which may complicate data interpretation. Additionally, the long-term effects of 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 on the body are not well understood, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Additionally, further research is needed to understand the long-term effects of 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 on the body, particularly in relation to its potential use as a performance-enhancing drug. Finally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 may have potential therapeutic applications in the treatment of a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Further research is needed to explore these potential therapeutic applications.
In conclusion, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It works by activating the PPARδ receptor in the body, which leads to improved energy production, insulin sensitivity, and reduced inflammation. While there are some limitations to using 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 in lab experiments, its ease of synthesis and potent activity make it a valuable tool for exploring the role of PPARδ in the body. Future research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 may lead to the development of more selective and potent PPARδ agonists and the discovery of new therapeutic applications for this compound.
合成法
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that can be synthesized by various methods. One of the most common methods is the reaction of 2-bromo-4'-methylpropiophenone with 5-methoxy-2-(4-morpholinyl)aniline in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl chloroacetate in the presence of a base to yield the final product, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516.
科学的研究の応用
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin resistance, reduce inflammation, and lower triglyceride levels in animal models. Additionally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
特性
製品名 |
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-16(2)17-4-6-18(7-5-17)28-15-22(25)23-20-14-19(26-3)8-9-21(20)24-10-12-27-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) |
InChIキー |
AQQXDKWRVBMUMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)